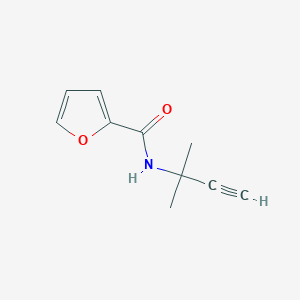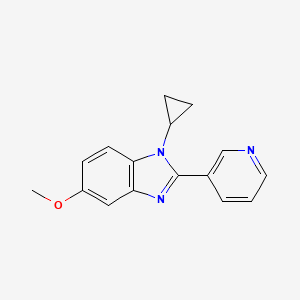
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole
Descripción general
Descripción
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclopropyl and methoxy group introduction: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Pyridine ring attachment: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a hydroxylated benzimidazole derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-cyclopropyl-5-methoxy-2-(pyridin-2-yl)-1H-benzimidazole
- 1-cyclopropyl-5-methoxy-2-(pyridin-4-yl)-1H-benzimidazole
- 1-cyclopropyl-5-methoxy-2-(quinolin-3-yl)-1H-benzimidazole
Uniqueness
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
1-cyclopropyl-5-methoxy-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C16H15N3O/c1-20-13-6-7-15-14(9-13)18-16(19(15)12-4-5-12)11-3-2-8-17-10-11/h2-3,6-10,12H,4-5H2,1H3 |
Clave InChI |
MKMVNTFXDQLCAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

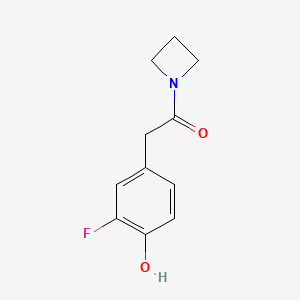
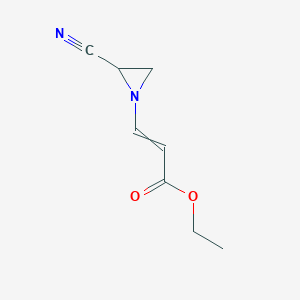



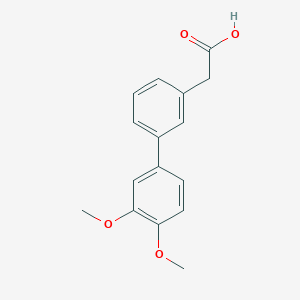

phosphanium bromide](/img/structure/B8579997.png)
![Methyl 5-acetylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8580008.png)


